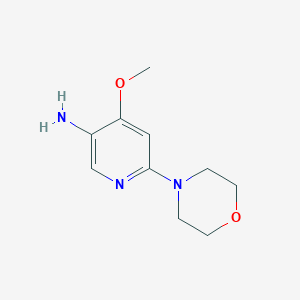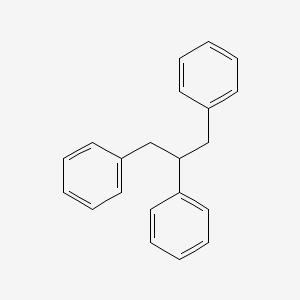![molecular formula C28H19NS B13983505 N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a phenyl group, and a dibenzothiophene moiety, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine typically involves multi-step organic reactions. One common method includes the coupling of 4-bromo-1-naphthalene with 4-aminodibenzothiophene under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of naphthoquinones and dibenzothiophene sulfoxides.
Reduction: Formation of reduced naphthalene and phenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in the design of molecules with anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism by which N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function and leading to various biological outcomes. In material science, its electronic properties are harnessed to improve the efficiency and stability of electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(1-naphthalenyl)phenyl]-4-vinylphenylamine: Similar structure but with a vinyl group, used in organic electronics.
N-[4-(1-naphthalenyl)phenyl]-4-phenylamine: Lacks the dibenzothiophene moiety, used in coordination chemistry and as a building block in organic synthesis.
Uniqueness
N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine stands out due to its unique combination of naphthalene, phenyl, and dibenzothiophene groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Eigenschaften
Molekularformel |
C28H19NS |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
N-(4-naphthalen-1-ylphenyl)dibenzothiophen-4-amine |
InChI |
InChI=1S/C28H19NS/c1-2-9-22-19(7-1)8-5-11-23(22)20-15-17-21(18-16-20)29-26-13-6-12-25-24-10-3-4-14-27(24)30-28(25)26/h1-18,29H |
InChI-Schlüssel |
WHTBVVXSCXJSCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=CC5=C4SC6=CC=CC=C56 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


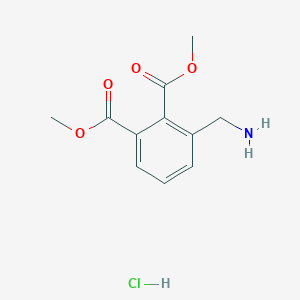
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)
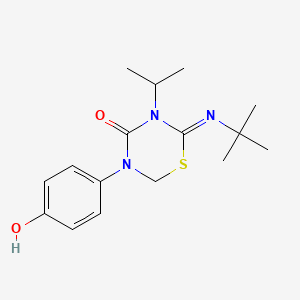
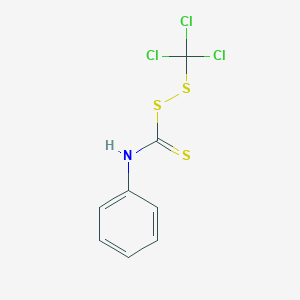
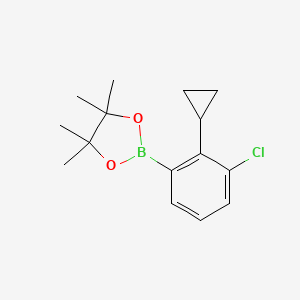
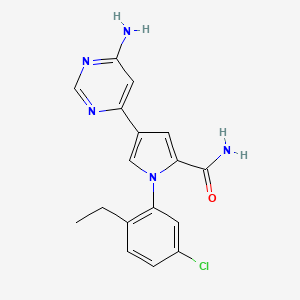
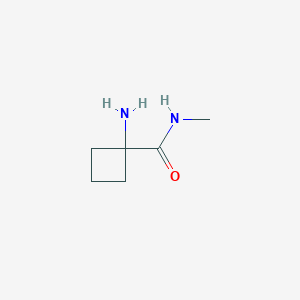
![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)
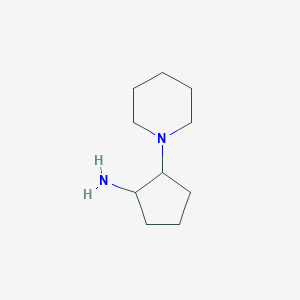
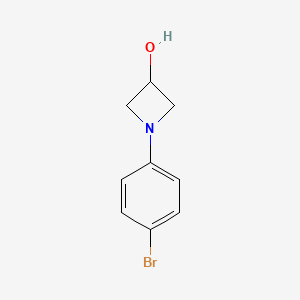
![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
